
ONO-8130: A Deep Dive into its EP1 Receptor
Selectivity and Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ONO-8130

Cat. No.: B1677321 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of

ONO-8130, a potent and selective antagonist for the E-type prostanoid receptor 1 (EP1). This

document is intended for researchers, scientists, and drug development professionals

interested in the detailed molecular interactions and functional characteristics of this

compound. We will explore its binding affinity, selectivity against other prostanoid receptors,

and the experimental methodologies used to determine these properties.

Executive Summary
ONO-8130 is a selective, orally bioavailable antagonist of the prostaglandin E2 (PGE2)

receptor subtype EP1.[1] It exhibits a high binding affinity for the human EP1 receptor with a

reported Ki value of 1.9 nM.[1] Notably, ONO-8130 demonstrates a remarkable selectivity for

the EP1 receptor, being over 1000-fold more selective for EP1 than for other EP receptor

subtypes.[1] Functionally, it acts as a potent antagonist, effectively blocking the contraction of

guinea pig tracheal segments with a pKB of 8.93.[2] The EP1 receptor is a Gq-coupled

receptor, and its activation leads to an increase in intracellular calcium. ONO-8130 effectively

antagonizes this signaling pathway.

ONO-8130 Binding Affinity and Selectivity
The affinity and selectivity of ONO-8130 have been determined through rigorous radioligand

binding assays. The following tables summarize the quantitative data available for ONO-8130's
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interaction with the EP1 receptor and its selectivity over other prostanoid receptors.

Table 1: Binding Affinity of ONO-8130 for the Human EP1 Receptor

Compound Receptor Parameter Value

ONO-8130 Human EP1 Ki 1.9 nM[1]

Table 2: Functional Antagonism of ONO-8130

Compound Assay System Parameter Value

ONO-8130
Guinea Pig Tracheal

Segments
pKB 8.93[2]

Table 3: Selectivity Profile of ONO-8130

Receptor Subtype Selectivity vs. EP1

Other EP Receptors >1000-fold[1]

Detailed Ki or IC50 values for other prostanoid receptors (DP, FP, IP, TP, and EP2, EP3, EP4

subtypes) are not consistently available in the public domain, with most sources citing the

greater than 1000-fold selectivity.[1]

Experimental Protocols
The following sections detail the generalized experimental methodologies employed to

characterize the binding and functional activity of EP1 receptor antagonists like ONO-8130.

Radioligand Binding Assay for EP1 Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the binding affinity

(Ki) of a test compound for the EP1 receptor.

Objective: To quantify the affinity of ONO-8130 for the human EP1 receptor.
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Materials:

HEK293 cells stably expressing the human EP1 receptor.

Cell membrane preparation from the above cells.

Radioligand: [3H]-PGE2.

Test compound: ONO-8130.

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

Non-specific binding control: A high concentration of unlabeled PGE2.

Glass fiber filters.

Scintillation cocktail and a scintillation counter.

Workflow:

Radioligand Binding Assay Workflow

Procedure:

Membrane Preparation: Membranes from HEK293 cells expressing the human EP1 receptor

are prepared by homogenization and centrifugation. The final membrane pellet is

resuspended in the assay buffer, and the protein concentration is determined.

Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed

concentration of the radioligand ([3H]-PGE2) and a range of concentrations of the test

compound (ONO-8130).

Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which

traps the membranes with the bound radioligand.

Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.
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Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki

value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1

+ [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay for Functional
Antagonism
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular

calcium concentration induced by an EP1 receptor agonist.

Objective: To determine the functional potency of ONO-8130 as an antagonist of the EP1

receptor.

Materials:

HEK293 cells stably expressing the human EP1 receptor.

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

EP1 receptor agonist (e.g., PGE2).

Test compound: ONO-8130.

A fluorescence plate reader with an injection system.

Workflow:

Intracellular Calcium Mobilization Assay Workflow

Procedure:
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Cell Preparation: HEK293 cells expressing the human EP1 receptor are seeded into a

microplate and loaded with a calcium-sensitive fluorescent dye.

Antagonist Incubation: The cells are pre-incubated with various concentrations of ONO-8130
or a vehicle control.

Baseline Measurement: The baseline fluorescence is measured before the addition of the

agonist.

Agonist Stimulation: An EP1 receptor agonist (e.g., PGE2) is added to the wells, and the

change in fluorescence, indicating an increase in intracellular calcium, is monitored in real-

time.

Data Analysis: The inhibitory effect of ONO-8130 is quantified by measuring the reduction in

the agonist-induced calcium response. The IC50 value, the concentration of ONO-8130 that

causes a 50% inhibition of the maximal agonist response, is determined. This can be used to

calculate the antagonist's potency, often expressed as a pA2 or pKB value.

EP1 Receptor Signaling Pathway
The EP1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq

alpha subunit. Activation of this pathway leads to the mobilization of intracellular calcium.
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EP1 Receptor Signaling Pathway

Pathway Description:
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Ligand Binding: Prostaglandin E2 (PGE2) binds to the EP1 receptor.

G-protein Activation: This binding induces a conformational change in the receptor, leading to

the activation of the associated Gq protein.

PLC Activation: The activated alpha subunit of Gq activates phospholipase C (PLC).

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-

bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG).

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the

endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the

cytoplasm.

PKC Activation: The increased intracellular Ca²⁺ concentration, along with DAG, activates

protein kinase C (PKC).

Cellular Response: The elevated intracellular calcium and activated PKC lead to various

downstream cellular responses, such as smooth muscle contraction and neurotransmitter

release.

Conclusion
ONO-8130 is a highly potent and selective antagonist of the EP1 receptor. Its pharmacological

profile, characterized by high affinity and selectivity, makes it a valuable tool for investigating

the physiological and pathological roles of the EP1 receptor. The experimental protocols and

signaling pathway information provided in this guide offer a foundational understanding for

researchers in the field of prostanoid pharmacology and drug discovery. Further research into

the detailed selectivity profile across all prostanoid receptors would provide an even more

complete picture of this compound's specificity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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